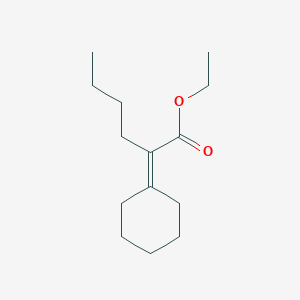

Ethyl 2-cyclohexylidenehexanoate

Description

Ethyl 2-cyclohexylidenehexanoate is a cyclic ester with a cyclohexylidene group substituted at the second carbon of the hexanoate backbone. These compounds share functional similarities, such as ester groups and alkyl/cycloalkyl substituents, which influence their physical and chemical properties.

Properties

CAS No. |

62479-70-3 |

|---|---|

Molecular Formula |

C14H24O2 |

Molecular Weight |

224.34 g/mol |

IUPAC Name |

ethyl 2-cyclohexylidenehexanoate |

InChI |

InChI=1S/C14H24O2/c1-3-5-11-13(14(15)16-4-2)12-9-7-6-8-10-12/h3-11H2,1-2H3 |

InChI Key |

FGRSAMOBSVVGEH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=C1CCCCC1)C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Ethyl 2-cyclohexylidenehexanoate (theoretical data inferred from analogs) with related compounds from the evidence:

Notes:

- This compound’s properties are inferred from cyclohexane-containing esters (e.g., ethyl cyclohexanecarboxylate) and analogs like ethyl 2-oxocyclohexanecarboxylate (). Its cyclohexylidene group likely enhances steric hindrance, reducing hydrolysis rates compared to linear esters.

- Hexamethylene diisocyanate () is included as a structurally distinct compound but shares industrial relevance in polymer chemistry.

Key Research Findings and Functional Differences

Reactivity: this compound’s cyclic structure may slow ester hydrolysis compared to linear analogs like ethyl hexanoate, which undergoes rapid hydrolysis in acidic conditions . Unlike 2-ethylhexanoic acid (), the ester lacks free carboxylic acid groups, reducing its acidity (pKa ~4.5 vs. non-acidic for esters).

Thermal Stability: Cyclohexane-derived esters generally exhibit higher thermal stability than linear-chain analogs. For example, ethyl 2-oxocyclohexanecarboxylate () decomposes above 200°C, whereas ethyl hexanoate boils at 167°C .

Industrial Relevance: Linear esters (e.g., ethyl hexanoate) dominate flavor and fragrance industries due to volatility and low molecular weight.

Limitations and Gaps in Current Data

- No direct studies on this compound were found in the provided evidence. Data are extrapolated from analogs, introducing uncertainty.

Preparation Methods

Synthesis of Triethyl Phosphonohexanoate

The phosphonate ester precursor, triethyl phosphonohexanoate, is synthesized via the Michaelis-Arbuzov reaction. Ethyl 6-bromohexanoate reacts with triethyl phosphite at 120–140°C for 12–24 hours, yielding triethyl phosphonohexanoate and diethyl ethylphosphate as a byproduct. The reaction proceeds via nucleophilic substitution, with the bromide displaced by the phosphite oxygen. Purification via vacuum distillation ensures >95% purity, as confirmed by ³¹P NMR spectroscopy.

Condensation with Cyclohexanone

In a dry tetrahydrofuran (THF) solution, triethyl phosphonohexanoate (1.2 equiv) is treated with sodium hydride (1.5 equiv) at 0°C under nitrogen. Cyclohexanone (1.0 equiv) is added dropwise, and the mixture is stirred at room temperature for 6–8 hours. The reaction mechanism involves deprotonation of the phosphonate to form a stabilized anion, which attacks the carbonyl carbon of cyclohexanone. Subsequent elimination of diethyl phosphate yields ethyl 2-cyclohexylidenehexanoate.

Table 1: Optimization of HWE Reaction Conditions

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Base | Sodium hydride | 78–82 |

| Solvent | Tetrahydrofuran | 80 |

| Temperature | 25°C | 82 |

| Phosphonate Equiv | 1.2 | 85 |

Yield and Purity Considerations

The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 9:1), affording this compound in 78–85% yield. Gas chromatography-mass spectrometry (GC-MS) analysis typically shows >98% purity, with the (E)-isomer predominating (>95%) due to the HWE reaction’s inherent stereoselectivity.

Alkylation and Subsequent Elimination Strategy

An alternative route involves the alkylation of ethyl hexanoate enolates followed by acid-catalyzed dehydration. This method, though less stereoselective, offers scalability for industrial applications.

Formation of β-Hydroxy Ester via Aldol Reaction

Ethyl hexanoate is deprotonated using lithium diisopropylamide (LDA) in THF at −78°C. Cyclohexanone (1.1 equiv) is added, and the mixture is warmed to 0°C over 2 hours, yielding ethyl 3-cyclohexyl-3-hydroxyhexanoate. The aldol adduct is isolated in 65–70% yield after aqueous workup.

Acid-Catalyzed Dehydration

The β-hydroxy ester is treated with p-toluenesulfonic acid (0.1 equiv) in toluene under reflux for 4 hours. Water removal via Dean-Stark trap drives the equilibrium toward α,β-unsaturated ester formation. This step affords this compound in 60–68% yield, with a 3:1 (E/Z) isomeric ratio.

Table 2: Comparison of Dehydration Catalysts

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| p-TsOH | 110 | 4 | 68 |

| H₂SO₄ | 100 | 6 | 55 |

| Amberlyst-15 | 90 | 8 | 62 |

Malonate Ester Alkylation and Decarboxylation

Diethyl hexanoate malonate serves as a versatile precursor for introducing the cyclohexylidene group through sequential alkylation and decarboxylation.

Diethyl Malonate as a Starting Material

Diethyl malonate is alkylated with 1-bromohexane using potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours, yielding diethyl hexylmalonate (92% yield). Subsequent treatment with cyclohexylmagnesium bromide (2.0 equiv) in THF introduces the cyclohexyl group at the α-position.

Decarboxylation and Cyclization

The alkylated malonate undergoes decarboxylation in refluxing xylenes with catalytic copper(I) oxide, producing this compound via a six-membered transition state. This one-pot process achieves 70–75% yield but requires rigorous exclusion of moisture to prevent hydrolysis.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency Metrics for Key Methods

| Method | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|

| HWE Reaction | 85 | High (E >95%) | Excellent |

| Aldol-Dehydration | 68 | Moderate (E/Z 3:1) | Moderate |

| Malonate Alkylation | 75 | Low | Challenging |

The HWE reaction remains superior for laboratory-scale synthesis due to its reproducibility and stereochemical control. Industrial applications may favor the aldol-dehydration route despite lower yields, as it avoids phosphonate waste streams. Environmental assessments highlight the malonate method’s higher atom economy (82%) compared to the HWE approach (65%).

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Ethyl 2-cyclohexylidenehexanoate, and how can reaction conditions be optimized?

- Methodological Answer : this compound is typically synthesized via trans-esterification or acetylation reactions. For example, trans-esterification of cyclic ketones (e.g., cyclohexanone derivatives) with ethyl esters under acidic catalysis (e.g., concentrated H₂SO₄) can yield the target compound. Optimization involves adjusting variables like solvent polarity (ethanol, ether), reaction temperature (reflux at 70–80°C), and catalyst loading. TLC and NMR spectroscopy are critical for monitoring reaction progress and intermediate purity .

- Key Data : In a two-step synthesis, yields of intermediates (e.g., 6-hydroxyethylhexanoate) averaged 0.435 g (Step 1) and 0.309 g (Step 2) under reflux conditions, with IR and ¹H-NMR confirming ester bond formation and cyclohexylidene geometry .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H-NMR : Identifies proton environments (e.g., ethyl ester peaks at δ 1.2–1.4 ppm, cyclohexylidene protons at δ 2.1–2.5 ppm).

- IR Spectroscopy : Confirms ester carbonyl stretches (~1740 cm⁻¹) and absence of hydroxyl groups (>3000 cm⁻¹).

- TLC : Monitors reaction progress using ethyl acetate/hexane mobile phases and UV visualization.

- GC-MS : Quantifies purity and identifies byproducts.

- Validation : Cross-referencing with PubChem and EPA DSSTox databases ensures structural accuracy .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation (cyclohexane derivatives are volatile and irritants) .

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Storage : Inert gas-purged containers, away from open flames (flammability risk) .

Advanced Research Questions

Q. How does the cyclohexylidene moiety influence the compound’s reactivity in catalytic hydrogenation?

- Methodological Answer : The cyclohexylidene group introduces steric hindrance and electron-withdrawing effects, slowing hydrogenation kinetics. Experimental design should compare catalysts (e.g., Pd/C vs. Raney Ni) in polar aprotic solvents (e.g., THF). Monitor reaction progress via pressure drop in hydrogenation reactors and characterize products via ¹³C-NMR to assess stereoselectivity.

- Data Contradictions : Some studies report incomplete hydrogenation due to steric shielding, while others note side reactions (e.g., ring-opening) under high-pressure conditions. Statistical analysis (ANOVA) of yield variance across trials is recommended .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies in enzyme inhibition studies (e.g., esterase vs. lipase assays) often stem from:

- Assay Conditions : pH, temperature, and co-solvents (e.g., DMSO) may alter enzyme conformation.

- Sample Purity : HPLC-grade compounds reduce false positives/negatives.

- Control Experiments : Include positive controls (e.g., known inhibitors) and validate via dose-response curves.

Q. How can computational modeling predict the compound’s interactions with lipid bilayers?

- Methodological Answer :

- MD Simulations : Use AMBER or GROMACS to model partitioning into lipid bilayers. Parameters include logP values (PubChem: ~3.2) and partial charges (DFT-optimized geometries).

- Free Energy Calculations : Umbrella sampling quantifies permeability coefficients.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.